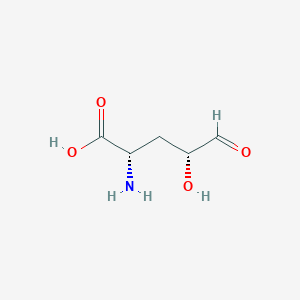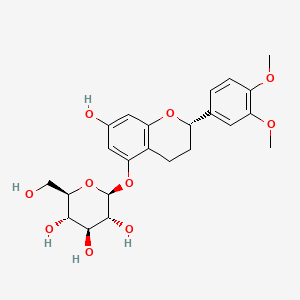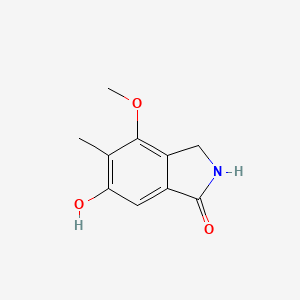
Sodium Malonaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Malonaldehyde, also known as the sodium salt of malondialdehyde, is a highly reactive compound that belongs to the class of β-dicarbonyls. It is a colorless liquid that primarily exists in its enol form, hydroxyacrolein. This compound is a physiological metabolite and a marker for oxidative stress, making it significant in various biochemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Sodium Malonaldehyde can be synthesized by the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an aqueous medium under acidic conditions to yield malondialdehyde, which is then deprotonated to form the sodium salt .
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade polyunsaturated lipids, forming malondialdehyde, which is subsequently converted to its sodium salt form .
Types of Reactions:
Oxidation: this compound is readily oxidized to form carboxylic acids.
Self-Condensation: As an aldehyde, it can undergo self-condensation or polymerization reactions, which are exothermic and often catalyzed by acids.
Reactions with Amino Acids: It reacts with functional groups of various cellular compounds, including DNA and amino acids, forming genotoxic adducts and crosslinks.
Common Reagents and Conditions:
Oxidizing Agents: Reactive oxygen species, transition metal salts.
Catalysts: Acids for self-condensation reactions.
Reaction Conditions: Light exposure, acidic or neutral pH conditions.
Major Products:
Carboxylic Acids: Formed through oxidation.
Polymeric Compounds: Resulting from self-condensation reactions.
Genotoxic Adducts: Formed through reactions with DNA and amino acids.
科学的研究の応用
Sodium Malonaldehyde has a wide range of applications in scientific research:
作用機序
Sodium Malonaldehyde exerts its effects primarily through its high reactivity as an aldehyde. It forms adducts with nucleophilic groups in proteins and DNA, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can cause toxic stress in cells, leading to cellular damage and apoptosis. The compound also plays a role in the formation of primary atherosclerotic vascular wall lesions by modifying low-density lipoprotein (LDL) particles .
類似化合物との比較
Malondialdehyde: The parent compound of Sodium Malonaldehyde, also highly reactive and used as a marker for oxidative stress.
4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation, known for its role in oxidative stress and cellular damage.
Glucic Acid: A related alkenal compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its high reactivity and ability to form stable sodium salts, making it easier to handle and use in various applications compared to its parent compound, malondialdehyde. Its role as a biomarker for oxidative stress and its applications in both biological and industrial settings further highlight its significance .
特性
CAS番号 |
24382-04-5 |
|---|---|
分子式 |
C3H3NaO2 |
分子量 |
94.04 g/mol |
IUPAC名 |
sodium;(E)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H4O2.Na/c4-2-1-3-5;/h1-4H;/q;+1/p-1/b2-1+; |
InChIキー |
MRDWCSQUHSGBGQ-TYYBGVCCSA-M |
SMILES |
[CH-](C=O)C=O.[Na+] |
異性体SMILES |
C(=C/[O-])\C=O.[Na+] |
正規SMILES |
C(=C[O-])C=O.[Na+] |
Color/Form |
Solid (needles) |
melting_point |
232 °F (decomposes) (NTP, 1992) 72.0 °C 72°C 72 °C 161°F |
Key on ui other cas no. |
542-78-9 |
物理的記述 |
Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992) Solid NEEDLES. Solid (needles). |
溶解性 |
greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |
同義語 |
Malonaldehyde Malondialdehyde Malondialdehyde, Sodium Malonylaldehyde Malonyldialdehyde Propanedial Sodium Malondialdehyde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one](/img/structure/B1196346.png)








